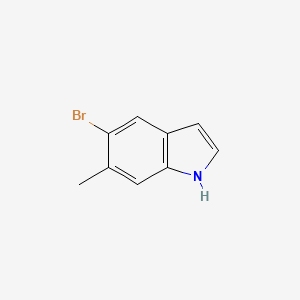

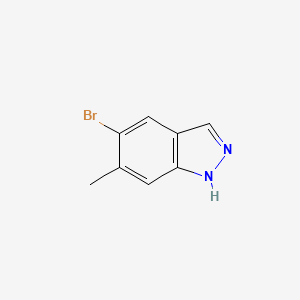

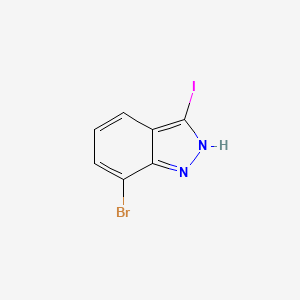

![molecular formula C8H9N3 B1292646 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-30-6](/img/structure/B1292646.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" is a heterocyclic molecule that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their presence in various biologically active molecules and potential applications in medicinal chemistry. The papers provided discuss various derivatives of pyrrolopyridines and related synthetic methods, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives is a topic of interest in several papers. For instance, a three-component reaction involving an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in a polyethylene glycol (PEG-400) medium has been described as a mild and efficient method for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives . Another study reports the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines . These methods highlight the versatility of synthetic approaches for pyrrolopyridine derivatives, which could be adapted for the synthesis of "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine."

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the synthesis and structural characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involved elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure and understanding the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and C-H…π interactions.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives with various nucleophiles has been explored in several studies. One paper describes the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Another study presents the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from the condensation of pyrazole-5-amine derivatives with activated carbonyl groups . These reactions demonstrate the potential for functionalizing the pyrrolopyridine core and creating diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal stabilization through intermolecular interactions, as observed in the structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, suggests that similar interactions could be present in "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" . The solvent-free synthesis of N-(pyrrol-2-yl)amines and their reduction products also provides insights into the reactivity and stability of these compounds . Understanding these properties is essential for the development of pyrrolopyridine-based pharmaceuticals and materials.

Applications De Recherche Scientifique

Synthesis and Analytical Applications

Heterocyclic Aromatic Amines Analysis : The study of heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has shown their carcinogenic potential in various biological models. These compounds, similar in structure to 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, are analyzed in biological matrices, foodstuffs, and beverages to understand their biological effects and exposure levels. Analytical techniques such as liquid chromatography coupled with mass spectrometry are identified as the methods of choice for sensitive and selective analysis of HAAs (Teunissen et al., 2010).

Drug Discovery and Biological Studies

Kinase Inhibition : Pyrazolo[3,4-b]pyridine, which shares a similar heterocyclic structure with 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, has been extensively studied for its versatility in interacting with kinases through multiple binding modes. This structural motif has been exploited in the design of kinase inhibitors, highlighting the importance of such heterocycles in medicinal chemistry (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core feature in compounds like 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, plays a significant role in medicinal chemistry due to its stereochemistry and three-dimensional coverage. Pyrrolidine derivatives have been explored for their potential in treating human diseases, underscoring the scaffold's versatility and its contribution to the pharmacophore space (Li Petri et al., 2021).

Environmental Applications

PFAS Removal by Amine-Functionalized Sorbents : The study of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the potential of nitrogen-containing heterocycles in environmental remediation. Aminated sorbents, which could be derived from or related to compounds like 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, show promise in PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Propriétés

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZUJZCCFVJULN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646877 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

CAS RN |

1000340-30-6 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)